

# A Comparative Guide to Lonodelestat and Alvelestat (AZD9668) for Neutrophil Elastase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Lonodelestat |           |
| Cat. No.:            | B3332568     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and safety of two investigational neutrophil elastase inhibitors: **Lonodelestat** (formerly POL6014) and alvelestat (AZD9668). Both agents target human neutrophil elastase (hNE), a key protease implicated in the inflammatory cascade and tissue damage in various pulmonary diseases. This document summarizes key clinical trial data, experimental methodologies, and the underlying signaling pathways.

#### **Mechanism of Action**

Both **Lonodelestat** and alvelestat are potent and selective inhibitors of human neutrophil elastase (hNE).[1][2] hNE is a serine protease released by activated neutrophils during inflammation. In chronic inflammatory lung diseases such as cystic fibrosis (CF) and alpha-1 antitrypsin deficiency (AATD), excessive hNE activity leads to the degradation of lung matrix proteins like elastin, contributing to progressive lung damage and a decline in respiratory function.[3][4] By inhibiting hNE, these drugs aim to reduce inflammation, mitigate tissue destruction, and potentially slow disease progression.

At a Glance: Lonodelestat vs. Alvelestat



| Feature               | Lonodelestat (POL6014)                                       | Alvelestat (AZD9668)                                                                   |
|-----------------------|--------------------------------------------------------------|----------------------------------------------------------------------------------------|
| Primary Indication(s) | Cystic Fibrosis (CF), other neutrophilic lung diseases[1][5] | Alpha-1 Antitrypsin Deficiency (AATD), Chronic Obstructive Pulmonary Disease (COPD)[6] |
| Administration        | Inhaled via nebulizer[5]                                     | Oral[6]                                                                                |
| Development Phase     | Phase 1b/2a completed in CF[8]                               | Phase 2 completed in AATD[6]                                                           |
| Key Characteristics   | Peptide inhibitor[5]                                         | Reversible, non-reactive inhibitor derived from a pyridone lead compound[9]            |

# **Efficacy Data**

#### **Lonodelestat: Clinical Trial Highlights**

A Phase 1b multiple ascending dose study evaluated **Lonodelestat** in 32 adult patients with cystic fibrosis.[5] The study assessed various dosing regimens.[5]

Table 1: Summary of Lonodelestat Phase 1b Efficacy Data in Cystic Fibrosis[5]



| Dosage Cohort           | Duration | Key Efficacy Finding                                                                                 |
|-------------------------|----------|------------------------------------------------------------------------------------------------------|
| 80 mg once daily (QD)   | 15 days  | Transient, near-complete inhibition of sputum elastase activity after inhalation.                    |
| 80 mg twice daily (BID) | 15 days  | Transient, near-complete inhibition of sputum elastase activity after inhalation.                    |
| 160 mg once daily (QD)  | 15 days  | Transient, near-complete inhibition of sputum elastase activity after inhalation.                    |
| 40 mg once daily (QD)   | 28 days  | In some patients, a constant level of near-complete inhibition gradually developed over the 28 days. |

### **Alvelestat: Clinical Trial Highlights**

Alvelestat has been evaluated in Phase 2 trials for Alpha-1 Antitrypsin Deficiency (AATD). The ASTRAEUS and ATALANTa studies provide key efficacy data.

Table 2: Summary of Alvelestat Phase 2 (ASTRAEUS Trial) Efficacy Data in AATD (12 weeks) [10][11]

| Dosage     | Change in Blood<br>Neutrophil Elastase<br>Activity | Change in Aα-<br>val360        | Change in Plasma<br>Desmosine     |
|------------|----------------------------------------------------|--------------------------------|-----------------------------------|
| 120 mg BID | -83.5% from baseline (p=0.023)                     | Not statistically significant  | Not statistically significant     |
| 240 mg BID | -93.3% from baseline (p<0.001)                     | -22.7% from baseline (p=0.004) | -13.2% from baseline<br>(p=0.045) |
| Placebo    | No significant change                              | No significant change          | No significant change             |



Table 3: Summary of Alvelestat Phase 2 (ATALANTa Trial) Efficacy Data in AATD (12 weeks, 120 mg BID)[12][13]

| Biomarker                                             | Change from Baseline in<br>Alvelestat Group | p-value vs. Placebo |
|-------------------------------------------------------|---------------------------------------------|---------------------|
| Blood Neutrophil Elastase<br>Activity                 | -58.3% (-18.9 ng/ml)                        | p=0.0059            |
| Aα-val360                                             | -13.4% (-1.7 nM)                            | p=0.23              |
| SGRQ-Activity Score (in patients not on augmentation) | -7.5                                        | p=0.0106            |

#### Safety and Tolerability

**Lonodelestat**: In the Phase 1b trial in CF patients, **Lonodelestat** was reported to be well-tolerated across all doses and treatment durations.[5][14] No serious adverse events (SAEs) or Grade 3 or higher adverse events were reported.[5]

Alvelestat: In the ASTRAEUS and ATALANTa trials, alvelestat was generally well-tolerated.[6] The most common adverse event was headache, which was sometimes managed by dose escalation.[1][6] In the ASTRAEUS trial, three treatment-related serious adverse events of headache were reported in the alvelestat arms.[1] Other reported adverse events leading to discontinuation in one instance each were liver function abnormalities and prolonged QTc, both of which resolved upon stopping the drug.[1]

# **Experimental Protocols**

# Measurement of Sputum Neutrophil Elastase Activity (Lonodelestat Trials)

While the specific proprietary assay details are not fully disclosed, the measurement of hNE activity in sputum generally involves the following steps:

 Sputum Collection and Processing: Sputum is collected from patients and processed to separate the soluble phase (sol) from cellular debris.



- Enzyme Activity Assay: A fluorogenic substrate specific for neutrophil elastase is added to the sputum sol.
- Kinetic Measurement: The rate of cleavage of the substrate by active hNE is measured over time using a fluorometer. The increase in fluorescence is proportional to the elastase activity.
- Quantification: The activity is quantified by comparing the rate of fluorescence change to a standard curve generated with known concentrations of purified hNE.

#### **Measurement of Blood Biomarkers (Alvelestat Trials)**

Blood Neutrophil Elastase Activity: This is often measured ex vivo by stimulating whole blood with an agent like zymosan to induce neutrophil degranulation and release of elastase. The subsequent measurement of elastase activity is similar to the sputum assay described above.

Plasma Desmosine and A $\alpha$ -val360: These are biomarkers of elastin degradation and direct NE activity, respectively. Their measurement typically involves:

- Sample Preparation: Plasma samples are collected and may undergo hydrolysis to release desmosine from elastin fragments.
- Chromatographic Separation: The prepared samples are injected into a liquid chromatography system to separate the analytes of interest from other plasma components.
- Mass Spectrometry Detection: The separated analytes are then introduced into a tandem mass spectrometer (LC-MS/MS) for sensitive and specific quantification.[15][16] Isotopelabeled internal standards are used to ensure accuracy.[15]

# **Signaling Pathways and Experimental Workflows**



Click to download full resolution via product page





Click to download full resolution via product page



#### Click to download full resolution via product page

#### Conclusion

**Lonodelestat** and alvelestat represent two distinct approaches to inhibiting neutrophil elastase. **Lonodelestat**, an inhaled peptide, has shown promising, near-complete inhibition of its target in the sputum of CF patients. Alvelestat, an oral small molecule, has demonstrated significant systemic biomarker suppression in individuals with AATD. The different routes of administration and target patient populations reflect tailored strategies for diseases with different pathophysiological manifestations. Further clinical development, including potential head-to-head trials, will be necessary to fully elucidate the comparative efficacy and safety of these two agents and their respective places in therapy for neutrophilic lung diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Phase 2 Data from "ASTRAEUS" Trial of Mereo BioPharma's Alvelestat in Alpha-1 Antitrypsin Deficiency-associated Lung Disease Presented at the 2023 American Thoracic Society International Conference BioSpace [biospace.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Neutrophil Elastase and Chronic Lung Disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. spexisbio.com [spexisbio.com]
- 5. santhera.com [santhera.com]
- 6. mereobiopharma.com [mereobiopharma.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor alvelestat in alpha-1 antitrypsin deficiency PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase 2 Data from "ASTRAEUS" Trial of Mereo BioPharma's [globenewswire.com]
- 11. Mereo BioPharma announces Positive Top-Line Efficacy and Safety Data from "ASTRAEUS" Phase 2 Trial of Alvelestat in Alpha-1 Antitrypsin Deficiency-associated Emphysema BioSpace [biospace.com]
- 12. mereobiopharma.com [mereobiopharma.com]
- 13. atsjournals.org [atsjournals.org]
- 14. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 15. Determination of free desmosine in human plasma and its application in two experimental medicine studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitation of desmosine and isodesmosine in urine, plasma, and sputum by LC-MS/MS as biomarkers for elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Lonodelestat and Alvelestat (AZD9668) for Neutrophil Elastase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3332568#efficacy-and-safety-of-lonodelestat-vs-alvelestat-azd9668]

#### Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com